Ethyl 6-cyanohexanoate
Description
Contextualization within Organic Chemistry
Ethyl 6-cyanohexanoate is a molecule that possesses two distinct functional groups: a nitrile (cyano group, -C≡N) and an ester (ethyl ester group, -COOCH₂CH₃). numberanalytics.comwikipedia.org This bifunctionality is central to its chemical identity and utility in organic synthesis. The general structure of a nitrile is R-C≡N, and they are considered an important part of organic chemistry, having been discovered in the late 18th century. numberanalytics.com Esters are derived from an acid where at least one hydroxyl group is replaced by an organyl group. wikipedia.org
The presence of both a nucleophilic nitrile nitrogen (after deprotonation of the α-carbon) and an electrophilic ester carbonyl carbon allows for a diverse range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, serving as a versatile precursor for various functional groups. numberanalytics.comresearchgate.net The ester group can undergo hydrolysis to yield the corresponding carboxylic acid or can be targeted by nucleophiles in reactions such as transesterification or amidation. britannica.comebsco.com
The spatial separation of these two groups by a flexible four-carbon alkyl chain means they can often react independently of one another, making this compound a useful building block or intermediate in the synthesis of more complex molecules where precise functional group manipulation is required. prepchem.comresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₂ nih.gov |
| Molecular Weight | 169.22 g/mol nih.gov |
| SMILES | CCOC(=O)CCCCCC#N nih.gov |
| InChIKey | WPGIMPZMPWRYAI-UHFFFAOYSA-N nih.gov |
| Predicted XlogP | 1.4 uni.lu |
| Stereochemistry | Achiral nih.gov |
This table presents key identifiers and predicted properties for this compound.
Historical Perspectives on Cyano- and Ester-Functionalized Compounds
The study of compounds containing cyano and ester groups has a rich history, foundational to the development of modern organic chemistry.
Cyano Compounds: The history of cyanation, the introduction of a -CN group, began in the early 19th century. numberanalytics.com Early methods often involved highly toxic reagents like hydrogen cyanide (HCN). numberanalytics.com The discovery of nitriles is often credited to Carl Wilhelm Scheele, who isolated mandelonitrile (B1675950) in 1782. numberanalytics.com Throughout history, the development of safer and more efficient cyanation methods has been a significant area of research, leading to the use of metal catalysts and less toxic cyanide sources. numberanalytics.com The cyano group's importance lies in its role as a key intermediate, readily convertible into other functional groups like amines and carboxylic acids, making it vital for synthesizing a wide array of products in industries from pharmaceuticals to materials science. numberanalytics.comiloencyclopaedia.org
Ester Compounds: The term "ester" was coined in the first half of the 19th century by the German chemist Leopold Gmelin. britannica.com The classic method for ester synthesis, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. fiveable.me Esters are widespread in nature, responsible for the characteristic fragrances of fruits and flowers. chemistrytalk.org This property led to their extensive use in the flavor and fragrance industries. wikipedia.org Beyond their scents, esters are fundamental to biology, forming the basis of fats, oils (triglycerides), and phospholipids. chemistrytalk.org Their industrial applications are vast, ranging from solvents and plasticizers to polymers like polyesters and pharmaceuticals. britannica.comebsco.com
Contemporary Research Significance of this compound Analogues
While this compound itself is a relatively simple molecule, its bifunctional nature is conceptually linked to a frontier area of chemical biology and drug discovery: proximity-inducing small molecules. bohrium.com These molecules contain two different binding moieties connected by a linker, designed to bring two target proteins together to elicit a specific biological effect. nih.govresearchgate.net
This field has expanded significantly from early "Chemical Inducers of Dimerization" (CIDs) to include advanced therapeutic modalities. nih.govacs.org Analogues and derivatives of bifunctional molecules are at the heart of these strategies.
Key areas of research involving bifunctional analogues include:
Proteolysis-Targeting Chimeras (PROTACs): These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.net This offers a powerful method for selectively removing disease-causing proteins.
Other Recruiting Chimeras: Inspired by the success of PROTACs, researchers have developed molecules that recruit other types of enzymes. This includes chimeras that recruit phosphatases, kinases, glycosyltransferases, or ribonucleases to their targets, expanding the ability to modulate cellular functions. researchgate.net
Molecular Glues: These are small molecules that induce or stabilize protein-protein interactions, effectively "gluing" them together to trigger a biological outcome. bohrium.com
Synthetic Intermediates: On a more direct level, analogues of this compound serve as crucial intermediates in multi-step syntheses. For example, (S)-ethyl 3-cyano-5-methylhexanoate is a key precursor in the manufacture of Pregabalin (B1679071), a widely used pharmaceutical. nih.gov Ethyl 6-hydroxyhexanoate, a closely related compound, is used to synthesize ethyl 6-acetoxyhexanoate, a commercial fragrance compound. researchgate.net Furthermore, ethyl 3-oxo-6-cyanohexanoate is a precursor for synthesizing indole (B1671886) derivatives, which are common scaffolds in medicinal chemistry.
The principle underlying this research is that a single molecule with two distinct functionalities can achieve biological or chemical outcomes that are difficult to attain with monofunctional compounds. bohrium.comresearchgate.net The study of simple bifunctional molecules like this compound and its analogues provides foundational knowledge for the rational design of these more complex and highly specific chemical tools.
Table 2: Examples of Bifunctional Molecule Strategies
| Strategy | Description | Example Application |
|---|---|---|
| Chemical Inducers of Dimerization (CIDs) | A small molecule brings two protein molecules together. acs.org | Inducing protein dimerization to study cellular signaling pathways. nih.gov |
| PROTACs | A molecule with a ligand for a target protein and a ligand for an E3 ligase, linked together. researchgate.net | Targeted degradation of disease-causing proteins like BRD4 in cancer research. researchgate.net |
| Phosphatase-Recruiting Chimeras | A molecule brings a phosphatase enzyme to a phosphorylated protein to dephosphorylate it. researchgate.net | Promoting the dephosphorylation of target proteins like pAKT. researchgate.net |
| Drug Hybrids | A single molecule containing two distinct pharmacophores that act on different targets. nih.gov | Developing new painkillers with potentially improved side-effect profiles. nih.gov |
This table illustrates the diverse applications of bifunctional molecules, a concept related to the structure of this compound analogues.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10137-65-2 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 6-cyanohexanoate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-7H2,1H3 |
InChI Key |
WPGIMPZMPWRYAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCC#N |
Canonical SMILES |
CCOC(=O)CCCCCC#N |
Other CAS No. |
10137-65-2 |
Synonyms |
6-Cyanohexanoic acid ethyl ester |
Origin of Product |
United States |
Synthetic Methodologies and Routes for Ethyl 6 Cyanohexanoate
Established Synthetic Pathways
Traditional synthesis of Ethyl 6-cyanohexanoate relies on robust and predictable multi-step chemical reactions. These pathways are widely adopted due to their reliability and the availability of starting materials.
A common and widely documented method for synthesizing this compound involves a two-step process that begins with a bifunctional starting material. This pathway first establishes the ethyl ester group, followed by the introduction of the cyano moiety.
The general approach starts with a 6-halohexanoic acid, such as 6-bromohexanoic acid. This precursor undergoes esterification with ethanol (B145695), typically under acidic conditions, to yield the corresponding ethyl ester. Following the formation of the ester, the terminal halogen is substituted with a cyanide group through a nucleophilic substitution reaction, typically using an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN).
This strategy is centered on the conversion of a pre-formed halogenated ester. The key step is the nucleophilic substitution of the halide by a cyanide ion, a reaction that is fundamental to the formation of the nitrile group.
The direct conversion of Ethyl 6-bromohexanoate (B1238239) to this compound is a classic example of a nucleophilic substitution reaction. In this process, the bromine atom, being a good leaving group, is displaced by the cyanide ion (CN⁻).
The reaction is typically carried out in a polar solvent which helps to dissolve the cyanide salt and stabilize the transition state of the reaction. The choice of solvent is critical to prevent side reactions and ensure a high yield of the desired product. For instance, the use of Pyridine-N-oxide as a solvent has been noted for its ability to stabilize intermediates.
Reaction Scheme:
The primary precursor for this route, Ethyl 6-bromohexanoate, is itself synthesized via the esterification of 6-bromohexanoic acid. innospk.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and performed under reflux conditions with ethanol.
Optimization of the subsequent cyanation reaction involves several factors. Substrate reactivity is a key consideration; bromo-substituted esters are known to react more rapidly than their chloro-substituted counterparts due to the weaker carbon-bromine bond. For example, one study reported that Ethyl 6-bromohexanoate achieved an 85% conversion in just one hour, whereas the analogous chloro-derivative required three hours to reach a 70% yield.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 6-Bromohexanoic acid | |
| Reagent | Ethanol (1.5 equivalents) | |
| Catalyst | H₂SO₄ (0.5–1 mol%) | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 4–6 hours | |
| Workup | Neutralization with NaHCO₃, extraction with Et₂O, and distillation |
Halogenation-Cyanation Approaches
Emerging and Advanced Synthetic Strategies
While traditional methods are effective, research into more advanced and sustainable synthetic routes is ongoing. These emerging strategies often leverage biocatalysis to improve efficiency and selectivity.
Biocatalysis presents a powerful alternative to conventional chemical synthesis for producing chiral compounds and other fine chemicals. scielo.br The use of enzymes, such as ketoreductases and lipases, can offer high selectivity under mild reaction conditions.
In the context of cyano-esters, research has demonstrated the utility of enzymes. For instance, the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases has been explored for the synthesis of pregabalin (B1679071) precursors. nih.gov A general procedure for such an enzymatic bioreduction involves incubating the substrate with the enzyme, often with a cofactor regeneration system, at a controlled temperature (e.g., 30°C) and pH. nih.gov The product is then extracted and purified. nih.gov While not directly applied to this compound in the cited literature, these chemoenzymatic approaches highlight a promising future direction for the synthesis of such compounds, potentially offering routes to chiral derivatives or more environmentally benign processes. scielo.brnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Biocatalyst | Ene-reductase / Ketoreductase | nih.gov |
| Temperature | 30 °C | nih.gov |
| Agitation | 120 rpm | nih.gov |
| Reaction Time | 24 hours | nih.gov |
| Extraction Solvent | Ethyl acetate (B1210297) | nih.gov |
Chemoenzymatic Synthesis and Biocatalytic Approaches
Asymmetric Bioreduction in Related Systems
The asymmetric reduction of carbon-carbon double bonds is a key strategy for producing enantiomerically pure molecules. In systems related to this compound, such as α,β-unsaturated nitriles, this transformation is of significant industrial interest. prepchem.comnih.gov Enzymes, particularly from the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are adept at catalyzing the asymmetric reduction of various activated alkenes. google.com These enzymes have been successfully employed in the synthesis of valuable, optically active products, including chiral building blocks with broad industrial applications. google.com
For instance, the bioreduction of β-cyanoacrylate esters has been studied as a potential route to precursors for GABA analogues like pregabalin. This approach highlights the feasibility of creating chiral centers in cyano-containing molecules with high precision. The stereochemical outcome of these reductions can often be controlled by carefully selecting the enzyme or by engineering the substrate, for example, by varying the size of the ester group or using stereochemically pure (E)- or (Z)-isomers. This allows for access to both enantiomers of the target product, often with excellent conversion rates and high enantiomeric purity.
Studies have demonstrated the successful reduction of a series of α,β-unsaturated nitriles into optically active nitrile products with high yields and excellent enantioselectivities (up to 99% ee). prepchem.comgoogle.com While α,β-unsaturated nitriles are considered somewhat challenging "borderline" substrates due to their slight activation, complex nitrile-containing molecules have been successfully reduced using these biocatalytic methods. google.com
Role of Ene-Reductases
Ene-reductases (ERs) are the primary enzymes responsible for the asymmetric bioreduction of activated alkenes. nih.gov These enzymes, which are part of the OYE family, are widely distributed in microorganisms and plants. nih.govgoogle.com They catalyze the reduction of a C=C double bond at the expense of a nicotinamide (B372718) cofactor, such as NADPH. google.comnih.gov
The substrate scope of ene-reductases is broad and includes α,β-unsaturated aldehydes, ketones, nitroalkenes, carboxylic acids and their derivatives, and α,β-unsaturated nitriles. prepchem.comnih.govnih.gov The reaction mechanism involves the net trans-addition of two hydrogen atoms across the double bond. A hydride is transferred from the reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the substrate, while a proton is delivered to the α-carbon from a conserved tyrosine residue in the enzyme's active site. nih.gov
The application of ene-reductases extends to the selective bioreduction of electron-deficient alkynes to alkenes. maynoothuniversity.ie Research has shown that alkynes bearing nitrile moieties can be effectively reduced with excellent conversions and stereoselectivities. maynoothuniversity.ie Interestingly, the reduction of cyanoalkynes predominantly yields the (Z)-alkene isomer. maynoothuniversity.ie This novel "bio-Lindlar" type reactivity, which has been demonstrated on a preparative scale, produces the desired (Z)-cyanoalkenes in good to excellent isolated yields. maynoothuniversity.ie
The table below summarizes the bioreduction of various unsaturated compounds using ene-reductases, highlighting the versatility of these biocatalysts.
| Substrate Type | Enzyme Family | Product Type | Key Findings | Citations |
| α,β-Unsaturated Nitriles | Old Yellow Enzymes (OYEs) | Optically Active Nitriles | High yields and enantioselectivities (up to 99% ee). | prepchem.com, google.com |
| β-Cyanoacrylate Esters | Ene-Reductases (OYE family) | Chiral β-Cyano Esters | Stereochemical control achievable through substrate engineering. | |
| Cyanoalkynes | Ene-Reductases (EREDs) | (Z)-Cyanoalkenes | High conversion and stereoselectivity (>99/1 Z/E). | , maynoothuniversity.ie |
| α,β-Unsaturated Dicarboxylic Esters | Ene-Reductases (cloned) | Chiral Dicarboxylic Esters | Opposite stereoisomers obtained by enzyme choice or E/Z-substrate configuration. | |
| β-Nitroacrylates | Old Yellow Enzyme 1 (OYE1) | β-Nitro Carboxylic Acid Esters | Chemoselective reduction of the C=C bond, leaving the nitro group intact. | google.com |
Catalytic Approaches
Alongside biocatalysis, traditional catalytic methods involving transition metals and small organic molecules (organocatalysis) are fundamental to the synthesis of compounds like this compound.
Transition Metal Catalysis in Related Syntheses
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations. researchgate.net While a specific transition metal-catalyzed synthesis for this compound is not prominently featured in the literature, the synthesis of related compounds often involves these catalysts. For example, a key intermediate for the fragrance compound Berryflor, ethyl 6-hydroxyhexanoate, can be synthesized from the selective reduction of adipic acid monoethyl ester. google.com
In the context of producing precursors for pharmaceuticals, a patent for the synthesis of pregabalin describes a step where (S)-5-methyl-3-cyanohexanoate is reduced using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. beilstein-journals.org This hydrogenation step converts the cyano group to an amine, which is a common transformation facilitated by transition metals.
Furthermore, transition metals like iron, which is abundant and environmentally benign, are increasingly explored for a multitude of reactions including hydrogenations and cross-coupling reactions, offering a more sustainable alternative to precious metals. mdpi.com The versatility of transition metals lies in their ability to exist in various oxidation states and to be fine-tuned through ligand design, allowing for highly selective bond-breaking and bond-forming events. researchgate.net
Organocatalysis in Cyanohexanoate Formation
Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze chemical reactions, has become a major pillar of organic synthesis. nih.gov This field has seen rapid growth, with a wide variety of carbon-carbon and carbon-heteroatom bond-forming reactions now possible using organocatalytic methods.
For the formation of a cyanohexanoate structure, a plausible organocatalytic approach would be the conjugate addition (Michael addition) of a cyanide source to an α,β-unsaturated hexenoate ester. Chiral organocatalysts, such as secondary amines (e.g., derivatives of proline), are well-known to activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack through the formation of electrophilic iminium ion intermediates. This activation mode is central to many organocatalytic transformations. nih.gov
While direct organocatalytic cyanation for this compound is not explicitly detailed, the principles are well-established. For example, organocatalysts have been successfully used in the stereoselective Michael addition of various nucleophiles to α,β-unsaturated compounds, which is a key strategy for forming carbon-carbon bonds in an asymmetric fashion. The development of novel organocatalysts continues to expand the scope of these reactions, making them increasingly relevant for industrial applications.
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
A documented method for synthesizing 6-cyanohexanoic acid, the precursor acid to this compound, involves the nucleophilic substitution of a halogen in a 6-halohexanoic acid ester with a cyanide ion. This two-step process starts with the esterification of a 6-halohexanoic acid (e.g., 6-bromohexanoic acid), followed by nitrilation using an alkali metal cyanide. This route avoids harsher reagents that might be used for similar transformations.
The table below outlines the key steps in this greener approach.
| Step | Reactants | Conditions | Product | Key Features | Citation |
| 1. Esterification | 6-Bromohexanoic acid, Ethanol | Acid catalyst (H+) | Ethyl 6-bromohexanoate | Standard esterification to activate the substrate. | |
| 2. Nitrilation | Ethyl 6-bromohexanoate, Sodium Cyanide (NaCN) | Polar solvent | 6-Cyanohexanoic acid ethyl ester | Nucleophilic substitution to install the cyano group. |
Near-Critical Water Reactions for Related Compounds
Near-critical water (NCW) is water at temperatures and pressures below its critical point (374 °C, 22.1 MPa), typically between 200 and 350 °C. In this state, water exhibits unique properties, such as a lower dielectric constant, making it an effective solvent for organic compounds while still being able to dissolve salts. This allows many reactions to occur in a homogeneous phase, which can increase reaction rates by eliminating mass transfer resistance.
NCW has been investigated as a green medium for the hydrolysis of nitrile compounds. This is particularly relevant for waste stream treatment in nitrile synthesis, but also demonstrates the potential for controlled reactions of nitriles without the need for traditional acid or base catalysts. For instance, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) has been successfully carried out in near-critical water, showcasing a non-catalytic, efficient, and green hydrolysis method. This technology represents a promising avenue for developing environmentally friendly synthetic processes involving nitrile-containing compounds.
Sustainable Reagent and Solvent Selection
The selection of reagents and solvents is a critical aspect of developing sustainable synthetic routes for this compound and its precursors. Traditional methods often employ hazardous materials, prompting research into greener alternatives.
A notable example is the synthesis of the precursor ethyl 6-chloro-6-oxohexanoate. A conventional route involves the use of thionyl chloride for the chlorination of monoethyl adipate (B1204190). This process generates sulfur dioxide gas, an asphyxiant with significant environmental concerns, and involves the handling of the highly corrosive thionyl chloride. google.com An alternative, greener approach utilizes bis(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic amine catalyst like N,N-dimethylformamide. google.com This method is characterized by simpler and safer operation, reduced waste, and higher yields. google.com
Solvent choice significantly influences the efficiency and environmental footprint of the synthesis. In the nitrilation step to form the cyano group, polar aprotic solvents are typically required. While dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are effective, pyridine-N-oxide has been shown to outperform them by minimizing side reactions like hydrolysis and polymerization, leading to higher yields and purity. However, the sustainability of these solvents themselves is a consideration. Research into syntheses of related compounds has explored the use of more environmentally benign solvents such as toluene (B28343) and ethyl acetate. google.com The use of polyethylene (B3416737) glycol (PEG) as a soluble polymeric support and recyclable reaction medium also represents a sustainable approach in related organic syntheses. researchgate.net
Below is a comparative analysis of solvents used in the nitrilation step for producing cyano-esters.
Table 1: Comparative Analysis of Solvents in Nitrilation Reactions
| Solvent | Typical Yield (%) | Purity (%) | Key Side Products | Reference |
|---|---|---|---|---|
| Pyridine-N-oxide | 85–90 | ≥98 | <5% Alkyl Cyanides | |
| DMSO | 60–65 | 90–92 | 15–20% Hydrolysis | |
| DMF | 55–60 | 88–90 | 10–12% Polymerization |
Optimization of Reaction Parameters
To maximize the efficiency and yield of this compound synthesis, careful optimization of various reaction parameters is essential. These parameters are often interdependent, requiring a systematic approach to achieve the best possible outcome.
Temperature and Pressure Effects
Temperature is a critical parameter that directly impacts reaction rates and selectivity. For the synthesis of the precursor ethyl 6-chloro-6-oxohexanoate from monoethyl adipate and bis(trichloromethyl) carbonate, the optimal temperature range is between 50-80°C, with reaction times of 4-8 hours. google.com Similarly, in the subsequent nitrilation step to form the cyano group, temperatures are optimally maintained between 65–70°C for 1-2 hours. Exceeding this range (e.g., >80°C) can lead to the decomposition of the cyanide reagent and reduced yield, while lower temperatures result in incomplete conversion.
Pressure is another key factor, particularly in hydrogenation reactions that may be used to modify the molecule. For instance, in the synthesis of a related compound, (S)-5-methyl-3-ethyl cyanohexanoate, a subsequent reduction step is carried out under a hydrogen pressure of 5 MPa at 25°C for 6 hours. google.com High-pressure conditions can also enable the use of lower boiling point solvents in or near their supercritical state in continuous flow systems, allowing for reactions at elevated temperatures that would not be possible under standard pressure. nih.gov
Catalyst Loading and Ligand Design
Catalyst performance is fundamental to many synthetic steps. The amount of catalyst used, or catalyst loading, must be optimized to ensure efficient conversion without unnecessary cost or downstream purification challenges. In the synthesis of ethyl 6-chloro-6-oxohexanoate, the molar ratio of the N,N-dimethylformamide catalyst relative to the monoethyl adipate starting material is specified in the range of 0.01 to 0.20. google.com
In more complex catalytic systems, such as those involving transition metals like palladium, the design of the ligand bound to the metal center is crucial. While not specific to this compound itself, studies on related palladium-catalyzed reactions highlight that the palladium/phosphine (B1218219) ligand ratio is critical for success. thieme-connect.de An excess of the phosphine ligand can undesirably shift the reaction pathway towards side reactions. thieme-connect.de The stereochemistry and electronic properties of the ligand can dictate the regioselectivity and stereospecificity of the reaction, influencing the final product structure. thieme-connect.de
Reactant Concentration and Stoichiometry
The relative amounts of reactants (stoichiometry) and their concentration in the solvent are crucial for driving the reaction to completion and minimizing byproducts. For the preparation of ethyl 6-chloro-6-oxohexanoate, the molar ratio of monoethyl adipate to the chlorinating agent, bis(trichloromethyl) carbonate, is optimized to be between 1:0.34 and 1:1.0. google.com The concentration is also controlled by the mass ratio of the solvent to monoethyl adipate, which is set between 0.5:1 and 3:1. google.com
In the synthesis of ethyl-6-aminohexanoate from caprolactam, it was found that the mole ratio of the reactants significantly impacts the final yield. The yield increased as the water/alcohol mole ratio was adjusted, demonstrating the importance of reactant concentration for achieving high conversion. scribd.com
Table 2: Optimization of Stoichiometry for Ethyl 6-chloro-6-oxohexanoate Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Reactant Molar Ratio (1:2) | Catalyst Molar Ratio (1:Cat) | Reference |
|---|---|---|---|---|---|
| Monoethyl adipate | Bis(trichloromethyl) carbonate | N,N-dimethylformamide | 1 : 0.34–1.0 | 1 : 0.01–0.20 | google.com |
Continuous Flow Synthesis Methodologies
Continuous flow synthesis offers a powerful alternative to traditional batch processing for the production of this compound and its intermediates. google.com In a flow system, reactants are continuously pumped through a reactor, which can be a tube, coil, or microreactor, where the reaction occurs under precisely controlled conditions. umontreal.cabeilstein-journals.org
This methodology provides several advantages for this synthesis:
Enhanced Heat Transfer : The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, which is critical for reactions with narrow optimal temperature ranges, preventing side reactions and decomposition. umontreal.ca
Improved Safety : The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions. rsc.org
Increased Efficiency and Scalability : Continuous operation can lead to higher throughput and allows for easier scaling by extending the operation time or by "scaling out" (using multiple reactors in parallel). Large-scale industrial production can employ continuous flow systems to maintain precise control and reduce solvent waste.
Automation : Flow systems are readily automated, which can improve reproducibility and reduce labor costs. umontreal.ca The integration of in-line purification steps, such as short-path distillation, can yield a high-purity product directly from the reactor output.
Reaction Chemistry and Mechanistic Investigations of Ethyl 6 Cyanohexanoate
Reactivity of the Ester Moiety
The ester group in ethyl 6-cyanohexanoate consists of a carbonyl center bonded to an ethoxy group. The polarity of the carbonyl bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, leading to characteristic reactions like transesterification and hydrolysis.
Transesterification Studies
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base and is reversible. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (e.g., methanol) to form a new ester (mthis compound) and ethanol (B145695).
Under acidic conditions, the reaction mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and the new ester is formed. masterorganicchemistry.com
Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion (e.g., methoxide) on the carbonyl carbon of the ester. masterorganicchemistry.com This also proceeds through a tetrahedral intermediate, from which the original ethoxide group is expelled to yield the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. allrounder.ai
While specific studies on this compound are not prevalent, research on analogous compounds like methyl cyanoacetate (B8463686) provides insight into effective catalysts. For instance, hydrotalcite-like catalysts have been successfully used in the transesterification of methyl cyanoacetate with ethanol to produce ethyl cyanoacetate, demonstrating high efficiency and reusability. google.com
Table 1: Catalyst Systems for Transesterification Reactions
| Catalyst Type | Example | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Heterogeneous Base | Hydrotalcite | Methyl cyanoacetate, Ethanol | 80-85°C, 8 hours | 58.21% conversion | google.com |
| Homogeneous Acid | Sulfuric Acid | Ethyl alkanoates, Methanol (B129727) | 333 K | Effective transesterification | csic.es |
| Heterogeneous Acid | Dowex DR2030 Resin | Ethyl alkanoates, Methanol | 333 K | Reaction rate influenced by ester polarity | csic.es |
Saponification and Hydrolysis Mechanisms
Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the hydrolysis of this compound is the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is an equilibrium process where excess water is used to shift the equilibrium towards the products: 6-cyanohexanoic acid and ethanol. libretexts.org The mechanism is analogous to acid-catalyzed transesterification, with water acting as the nucleophile instead of an alcohol. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): When an ester is heated with a base, such as sodium hydroxide (B78521) (NaOH), the reaction is called saponification. libretexts.orgmasterorganicchemistry.com This process is effectively irreversible and goes to completion. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide ion (a poor leaving group), which generates 6-cyanohexanoic acid. masterorganicchemistry.com
The key to the irreversibility of saponification lies in the final step. The newly formed carboxylic acid is acidic, while the eliminated ethoxide and the hydroxide catalyst are basic. A rapid and highly favorable acid-base reaction occurs, where the carboxylic acid is deprotonated to form the carboxylate salt (e.g., sodium 6-cyanohexanoate). chemistrysteps.commasterorganicchemistry.com This final deprotonation step drives the entire reaction to completion. operachem.com To obtain the free carboxylic acid, a subsequent acidification step is required during the workup. masterorganicchemistry.comoperachem.com
Reactivity of the Nitrile Moiety
The nitrile or cyano group (-C≡N) in this compound is another site of significant reactivity. The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic. This functional group is primarily known for its ability to be reduced to a primary amine. allrounder.ai
Reduction Reactions of the Cyano Group
The reduction of a nitrile is a fundamental transformation that converts the cyano group into an aminomethyl group (-CH₂NH₂). This can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction with hydride reagents. wikipedia.orglibretexts.org
Catalytic hydrogenation is an economical and widely used method for reducing nitriles to primary amines. wikipedia.org This reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org
Commonly used catalysts include:
Raney Nickel
Palladium on Carbon (Pd/C)
Platinum Dioxide (PtO₂)
The reaction proceeds by the addition of two molecules of hydrogen across the triple bond. wikipedia.org For this compound, this would yield ethyl 7-aminoheptanoate.
A potential complication in nitrile hydrogenation is the formation of secondary and tertiary amines as byproducts. wikipedia.org This occurs when the intermediate imine reacts with the primary amine product before it can be fully reduced. wikipedia.org The choice of catalyst, solvent, temperature, and pressure can be optimized to maximize the selectivity for the desired primary amine. wikipedia.org For example, the industrial synthesis of hexamethylenediamine (B150038) from adiponitrile (B1665535) is a large-scale application of this technology. wikipedia.org
Table 2: Common Catalysts for Nitrile Hydrogenation
| Catalyst | Typical Conditions | Product Selectivity | Reference |
|---|---|---|---|
| Raney Nickel | High pressure H₂, alcohol solvent | Good for primary amines, can form secondary/tertiary amines | wikipedia.org |
| Palladium (Pd) | H₂, various supports | Effective for primary amine formation | libretexts.org |
| Platinum (Pt) | H₂, various supports | Effective for primary amine formation | libretexts.org |
Nitriles can also be effectively reduced to primary amines using powerful hydride-donating reagents. libretexts.org
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong and non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles. harvard.eduyoutube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. libretexts.org This forms an intermediate imine anion, which undergoes a second hydride addition. libretexts.org Subsequent protonation with water during the workup step yields the primary amine. libretexts.org
A crucial consideration when using LiAlH₄ with this compound is its lack of chemoselectivity. LiAlH₄ will readily reduce both the nitrile and the ester functional groups. harvard.edu Therefore, treating this compound with LiAlH₄ would result in the formation of 7-aminoheptan-1-ol, as both functional groups are reduced simultaneously.
Diisobutylaluminium Hydride (DIBAL-H): For a more controlled reduction, other hydride reagents can be employed. Diisobutylaluminium hydride (DIBAL-H) is a less reactive hydride that can be used to reduce nitriles to aldehydes. wikipedia.org The reaction proceeds via the formation of a stable N-Al adduct, followed by a single hydride transfer. A careful aqueous workup then hydrolyzes the resulting imine to the corresponding aldehyde. wikipedia.org This provides a pathway to synthesize ethyl 6-oxohexanoate (B1234620) from this compound.
Table 3: Comparison of Hydride Reagents for Nitrile Reduction
| Reagent | Abbreviation | Reactivity | Selectivity with this compound | Product from Nitrile | Reference |
|---|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Reduces both ester and nitrile | Primary Amine | harvard.eduyoutube.com |
| Sodium Borohydride | NaBH₄ | Mild | Reduces ester slowly, may reduce nitrile with catalysts (e.g., CoCl₂) | Primary Amine | wikipedia.org |
Nucleophilic Additions to the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound is electrophilic, making it susceptible to attack by nucleophiles. These reactions are fundamental for converting the cyano group into other valuable functionalities, such as carboxylic acids, amines, or ketones. libretexts.org
Common nucleophilic additions to nitriles include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic aqueous conditions to yield a carboxylic acid. libretexts.org In the case of this compound, this would ultimately lead to a dicarboxylic acid derivative after hydrolysis of the ester group as well. The reaction proceeds through an amide intermediate. libretexts.org Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by water. In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon. libretexts.org
Reduction: The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org
Addition of Organometallic Reagents: Grignard reagents or organolithium reagents add to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. This reaction provides an effective route for synthesizing ketones from nitriles. libretexts.org
A notable example of nucleophilic addition involves organorhodium(I) species. Research has demonstrated the intramolecular nucleophilic addition of an organorhodium(I) complex to a cyano group in cyano-substituted alkynes, highlighting the reactivity of the nitrile group toward such species. rsc.org This type of reactivity suggests potential for similar rhodium-catalyzed transformations involving this compound.
Cyclization Reactions Involving the Nitrile
The nitrile functionality of this compound and its derivatives can participate in cyclization reactions to form various heterocyclic structures. These reactions often involve the nitrile group acting as an electrophile or being transformed into a group that subsequently partakes in ring formation.
For instance, a derivative, ethyl 3-oxo-6-cyanohexanoate, can undergo condensation with phenylhydrazine (B124118) under acidic conditions to form indole (B1671886) derivatives, a core structure in many biologically active compounds. Similarly, related α,β-unsaturated cyanoesters, such as (E)-ethyl 3-aryl-2-cyanoacrylates, can react with ethyl glycinate (B8599266) hydrochloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to construct polysubstituted furancarboxylates. semanticscholar.org
Intramolecular nucleophilic additions also represent a key strategy for cyclization. The addition of an organorhodium(I) species to a nitrile group, as mentioned previously, can occur intramolecularly to form a cyclic product, demonstrating a pathway for ring construction initiated by the nitrile group. rsc.org
Table 1: Examples of Cyclization Reactions Involving Cyanoesters
Carbon-Carbon Bond Forming Reactions
Michael Addition Reactions of Related Cyanoesters
The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com Cyanoesters, particularly those with an acidic proton α to both the cyano and ester groups (e.g., ethyl cyanoacetate), are excellent Michael donors. chemistrysteps.com The resulting enolate is stabilized by both electron-withdrawing groups, making it a soft nucleophile that preferentially adds in a 1,4-fashion. masterorganicchemistry.comchemistrysteps.com
While this compound itself is not an activated Michael donor, its precursor, ethyl cyanoacetate, is widely used in such reactions. The principles governing these reactions are directly relevant to understanding the chemistry of related cyanoesters. A classic example is the reaction between ethyl phenylcyanoacetate and acrylonitrile (B1666552). wikipedia.org
Table 2: Examples of Michael Addition Reactions
Alkylation and Acylation Reactions
The carbon atom positioned between a nitrile and a carbonyl group is known as an active methylene (B1212753) group. The protons on this carbon are acidic and can be removed by a base to form a stabilized carbanion (enolate). This nucleophilic carbanion can then react with electrophiles like alkyl halides or acyl chlorides in alkylation and acylation reactions, respectively.
Studies have shown that ethyl cyanoacetate can be alkylated with butyl bromide or butyl iodide using the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form ethyl 2-cyanohexanoate. oup.com The resulting ethyl 2-cyanohexanoate still possesses one acidic proton and can be further alkylated. For example, reaction with ethyl iodide in the presence of DBU yields ethyl 2-cyano-2-ethylhexanoate. oup.com The choice of solvent is critical, with nonpolar solvents like benzene (B151609) favoring monoalkylation and polar solvents leading to increased dialkylation. oup.com
Acylation reactions proceed via a similar mechanism. Ethyl 2-cyanohexanoate has been used as an acylating agent in palladium-catalyzed reactions with arylboronic acids, leading to the synthesis of alkyl aryl ketones. researchgate.net This transformation involves a decarboxylative acylation process. researchgate.net
Table 3: Alkylation of Ethyl Cyanoacetate and Derivatives with DBU
Radical Cascade Reactions
Radical cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures from simple precursors in a single operation. rsc.orgnih.gov These reactions involve a sequence of radical-mediated bond-forming events. The alkyl chain of this compound, along with its functional groups, provides potential handles for initiating or participating in such cascades.
While specific examples detailing the participation of this compound in radical cascades are not extensively documented, the principles can be inferred from related systems. For example, radical cascade reactions have been developed that incorporate multiple one-carbon radical synthons, like carbon monoxide, to achieve complex acylations. cmu.edu Another strategy involves the four-component radical cascade of xanthogenates, alkenes, CO, and sulfonyl oxime ethers for the vicinal difunctionalization of alkenes. beilstein-journals.org
Photoredox catalysis has emerged as a key technology for initiating radical cascades under mild conditions. nih.gov For instance, tryptophans can undergo a stereoselective intermolecular radical cascade with acrylamides, initiated by visible light, to produce complex fused heterocyclic systems. nih.gov A molecule like this compound could potentially serve as a substrate in similar transformations, where a radical could be generated on the alkyl chain, leading to subsequent cyclization or intermolecular reactions.
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Nucleophilic Addition to Nitrile: The mechanism for base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This forms an imine anion, which is then protonated by water to give an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to a carboxylate. libretexts.org
Alkylation: The mechanism for the DBU-catalyzed alkylation of a cyanoester involves the abstraction of the acidic α-proton by DBU to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction to form the new carbon-carbon bond. oup.com
Michael Addition: This reaction is initiated by the deprotonation of the Michael donor (e.g., a related cyanoester) by a base to generate an enolate. The enolate then performs a 1,4-conjugate addition to the α,β-unsaturated system of the Michael acceptor. This creates a new, resonance-stabilized enolate, which is subsequently protonated during workup to yield the final 1,5-dicarbonyl or related product. masterorganicchemistry.com
Radical Cascade: A general mechanism for a photoredox-catalyzed radical cascade begins with the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical. This radical can then add to a π-system, undergo cyclization, or participate in other bond-forming events. The cascade continues until the radical is quenched, often by another SET process that regenerates the ground-state photocatalyst, completing the catalytic cycle. nih.gov
Kinetic Studies of Reaction Pathways
Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For a molecule like this compound, kinetic analysis can be applied to reactions such as the hydrolysis of the ester functional group or the reduction of the nitrile functional group. By systematically varying conditions like temperature and reactant concentrations, key parameters such as rate constants, reaction orders, and activation energies can be determined.
Two primary reaction pathways for this compound that are amenable to kinetic study are the hydrolysis of the ester and the hydrogenation of the nitrile.
Ester Hydrolysis: The hydrolysis of the ethyl ester group to a carboxylic acid can be catalyzed by either acid or base. The reaction rate is typically monitored by measuring the change in concentration of the reactant or a product over time. Kinetic data for the hydrolysis of similar esters, such as ethyl hexanoate (B1226103), show that the reaction follows pseudo-first-order kinetics under specific conditions. oup.comscispace.com The rate constants are highly dependent on temperature, a relationship described by the Arrhenius equation.
Nitrile Hydrogenation: The catalytic hydrogenation of the nitrile group to a primary amine is a key industrial transformation. researchgate.net The kinetics of this reaction are often more complex, potentially involving catalyst activation, substrate adsorption, and surface reaction steps. rsc.org Studies on various aliphatic nitriles show that reaction rates are influenced by hydrogen pressure, temperature, and the nature of the catalyst. researchgate.netresearchgate.net
Illustrative kinetic data for reactions analogous to those of this compound are presented below.
| Temperature (K) | Rate Constant (k) x 10-5 (s-1) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| 308 | 10.63 | 66.65 |
| 315 | 19.93 | |
| 323 | 36.13 |
Data modeled after kinetic studies of ethyl propionate (B1217596) hydrolysis. ias.ac.in
| Catalyst | Temperature (°C) | H2 Pressure (bar) | Yield of Primary Amine (%) |
|---|---|---|---|
| Co-PNP Complex | 80 | 50 | 85 |
| Ru-Pincer Complex | 100 | 50 | 92 |
| Pd/C | 70 | 40 | 95 |
Data represents typical results from studies on cobalt, ruthenium, and palladium-catalyzed aliphatic nitrile reductions. researchgate.netrsc.org
Transition State Analysis
Transition state analysis provides a deeper, molecular-level understanding of a reaction mechanism by characterizing the high-energy structure that exists transiently between reactants and products. Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed modeling of these transition states, including their geometry, energy, and electronic structure. nih.govsparkl.me
For reactions involving this compound, transition state analysis can illuminate the precise mechanisms of ester hydrolysis or nitrile hydration.
Ester Hydrolysis: Computational studies of ester hydrolysis have explored the transition states for both acid- and base-catalyzed mechanisms. In the base-catalyzed reaction, the analysis focuses on the transition state for the rate-determining step: the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form the tetrahedral intermediate. ic.ac.uk Calculations can determine the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. These calculations often include solvent models to more accurately reflect reaction conditions. researchgate.net Studies on similar esters show this barrier is significantly lower than for the uncatalyzed reaction. ic.ac.uk
Nitrile Hydration: The hydration of a nitrile to an amide can also be modeled. The transition state involves the attack of a water molecule on the nitrile carbon, often assisted by an acid or base catalyst. Computational studies on nitrile hydrolysis reveal a cyclic transition state where a proton is transferred simultaneously with the nucleophilic attack. nih.govtue.nl The calculated activation energies can help predict the feasibility of the reaction under different catalytic conditions. pnas.orgrsc.org
| Reaction | Catalyst/Condition | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Ester Hydrolysis (Methyl Formate) | Neutral Water (autoionization) | AIMD-MetaD | 23.8 researchgate.net |
| Nitrile Hydration (Acetonitrile) | H3O+ | DFT | ~15-20 tue.nl |
| Nitrile Reaction with Cysteamine | Uncatalyzed | DFT (B3LYP) | ~25-30 nih.gov |
These values are illustrative and derived from computational studies on model compounds to represent the types of analyses applicable to this compound.
By calculating the Intrinsic Reaction Coordinate (IRC), chemists can confirm that a calculated transition state structure smoothly connects the reactants and the products (or intermediate) on the potential energy surface, verifying its role in the reaction mechanism. nih.gov
Derivatization and Analog Synthesis of Ethyl 6 Cyanohexanoate
Synthesis of Alkyl and Aryl Derivatives
The synthesis of alkyl and aryl derivatives of ethyl 6-cyanohexanoate can be approached through various synthetic strategies, often leveraging the reactivity of the related compound, ethyl cyanoacetate (B8463686). While direct alkylation or arylation of the hexanoate (B1226103) chain of this compound is not commonly documented, methods applied to similar cyanoesters can be extrapolated.
One prominent method involves palladium-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed acylation of arylboronic acids with substituted ethyl cyanoacetates has been shown to be an effective method for generating alkyl aryl ketones. researchgate.net This suggests a potential pathway for introducing aryl groups to the carbon backbone adjacent to the nitrile, should a suitable precursor be derived from this compound.
Furthermore, multi-component reactions offer another avenue for creating complex aryl derivatives. The condensation of ethyl cyanoacetate with various aldehydes and thiourea, for example, leads to the formation of 6-aryl-5-cyano thiouracils. nih.gov Similarly, reactions with arylhydrazono-2-cyanoacetylcyanamide can produce 1-aryl-6-azaisocytosines. mdpi.com These examples highlight established methods for constructing aryl-substituted heterocyclic systems from a cyanoacetate core, which could be adapted for this compound to create novel derivatives.
Modifications of the Ester Group
The ethyl ester group of this compound is amenable to several modifications, most notably transesterification. This reaction allows for the exchange of the ethyl group with other alkyl or aryl groups, thereby altering the properties of the molecule.
Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical procedure, reacting the ester with a large excess of a different alcohol in the presence of a catalyst drives the equilibrium towards the formation of the new ester. masterorganicchemistry.com For example, the transesterification of ethyl hexanoate with methanol (B129727) has been studied, demonstrating the feasibility of this transformation on a similar alkyl chain. csic.es A process for the transesterification of methyl cyanoacetate to ethyl cyanoacetate using a hydrotalcite catalyst has also been developed, showcasing a specific application for cyanoesters. google.com These methods are, in principle, directly applicable to this compound for the synthesis of a variety of ester analogues.
It is also noted that in certain applications, such as for electrolytic capacitors, transesterification with glycols can occur, indicating the reactivity of the ester group under specific conditions. epo.org
Transformations of the Nitrile Group to Other Functionalities
The nitrile group is a versatile functional handle that can be converted into several other important functional groups, including carboxylic acids, amides, and amines.
The hydrolysis of the nitrile group is a fundamental transformation that proceeds in a stepwise manner, first yielding an amide, which can then be further hydrolyzed to a carboxylic acid. byjus.com This reaction can be carried out under either acidic or basic conditions. libretexts.orglibretexts.org
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org
Basic Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) yields the salt of the carboxylic acid and ammonia (B1221849) gas. byjus.comlibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. savemyexams.com
This two-stage hydrolysis provides a reliable route to both the amide and carboxylic acid derivatives of the this compound backbone. libretexts.org
The reduction of the nitrile group provides a direct pathway to primary amines. This transformation is crucial for synthesizing compounds like ethyl 6-aminohexanoate (B3152083), a valuable chemical intermediate. scribd.comresearchgate.net
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium or nickel. allrounder.ai
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. allrounder.ailibretexts.org The reaction typically involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. libretexts.org Other reducing systems, such as tetramethyldisiloxane/titanium(IV) isopropoxide, have also been developed as a mild and efficient alternative. researchgate.net
These reduction methods allow for the synthesis of ethyl 6-aminohexanoate from this compound, expanding the synthetic utility of the starting material. organic-chemistry.org
Chiral Derivatization and Enantioselective Synthesis
While this compound itself is an achiral molecule, the synthesis of chiral derivatives and enantiomerically pure analogues is a significant area of interest, particularly for applications in pharmaceuticals and materials science. nih.gov
The creation of chiral centers in molecules derived from this compound can be achieved through enantioselective synthesis. Although specific enantioselective reactions starting directly from this compound are not widely reported, general strategies from related systems can be applied.
One powerful approach is the use of biocatalysis. Ene-reductases, for example, have been used for the asymmetric bioreduction of β-cyanoacrylate esters to produce chiral precursors for GABA analogues like pregabalin (B1679071). nih.gov This highlights the potential of enzymatic methods to introduce chirality with high enantioselectivity.
Chemical methods for enantioselective synthesis often involve the use of chiral catalysts or auxiliaries. For instance, the enantioselective synthesis of various complex molecules has been achieved through steps like asymmetric hydrogenation or the use of chiral building blocks derived from readily available sources like ethyl lactate. nih.govgoogle.comsci-hub.sebeilstein-journals.org A chemo-enzymatic process for producing (S)-ethyl 3-cyano-5-methylhexanoate, a chiral analogue, has been developed, showcasing a combined approach. nih.gov The synthesis of chiral intermediates, such as (R)-4-cyano-3-hydroxybutyrate, has also been accomplished through enzymatic processes, providing a key building block for complex drug molecules. mdpi.com
These established methodologies for enantioselective synthesis provide a framework for the potential development of chiral derivatives starting from or related to this compound.
Chiral Catalyst Development
The development of chiral catalysts for the derivatization of this compound primarily focuses on the asymmetric transformation of the cyano group or reactions involving the α-carbon to the ester. Key strategies include asymmetric hydrogenation, reduction, and phase-transfer catalysis.
Asymmetric Hydrogenation and Reduction of the Cyano Group:
The conversion of the nitrile functionality into a primary amine is a common derivatization pathway. Asymmetric hydrogenation of the C≡N bond can lead to chiral amines. While direct asymmetric hydrogenation of aliphatic nitriles like this compound is challenging, catalysts developed for α,β-unsaturated nitriles provide valuable insights. For instance, rhodium complexes with chiral ligands such as f-spiroPhos have demonstrated high efficiency and enantioselectivity in the hydrogenation of various unsaturated nitriles. rsc.orgresearchgate.net These systems, often operating under mild conditions, can achieve excellent enantiomeric excesses (up to 99.9% ee) and high turnover numbers. researchgate.net
Iridium-based catalysts have also emerged as powerful tools for the asymmetric hydrogenation of challenging substrates. ajchem-b.com For example, Ir-N,P ligand complexes, activated by a base like N,N-diisopropylethylamine, have been found to be highly active for the conjugate reduction of α,β-unsaturated nitriles, a reaction that is otherwise difficult to achieve with high enantioselectivity. researchgate.net
Another approach is the use of biocatalysts. Engineered ω-transaminases have shown great potential for the asymmetric synthesis of chiral amines from ketones. core.ac.ukmdpi.com A derivative of ω-transaminase from Pseudomonas jessenii (PjTA-R6) has been successfully used for the amination of various keto substrates, yielding chiral amines with over 99% enantiomeric excess (e.e.). mdpi.com This biocatalytic approach could be applied to a ketone derivative of this compound.
Chiral Phase-Transfer Catalysis:
Chiral phase-transfer catalysts (PTCs) are effective for enantioselective alkylation and other reactions at the α-position to the ester or nitrile. These catalysts, typically chiral quaternary ammonium or phosphonium (B103445) salts, facilitate reactions between water-soluble and organic-soluble reactants in a two-phase system. google.comnih.gov For example, chiral quaternary ammonium salts derived from cinchona alkaloids or those with a spirocyclic framework have been used for the asymmetric synthesis of α-amino acids with high enantioselectivity. nih.gov Such catalysts could be employed for the enantioselective functionalization of the carbon atom adjacent to the ester group in this compound.
Chiral Catalyst Systems for Related Substrates:
The development of chiral catalysts for the synthesis of precursors to drugs like Pregabalin, which shares structural similarities with derivatives of this compound, offers relevant strategies. The asymmetric hydrogenation of a cyano-substituted olefin using a chiral catalyst composed of a transition metal and a bisphosphine ligand like (R,R)-Me-DUPHOS is a key step in one of the synthetic routes to Pregabalin. google.comgoogle.com
Furthermore, research into the synthesis of chiral lactams, such as caprolactam, provides a basis for potential derivatization pathways for this compound. researchgate.netgoogle.com The intramolecular cyclization of derivatives of this compound could be guided by chiral catalysts to produce enantiomerically enriched caprolactam analogs.
The table below summarizes some of the relevant chiral catalyst systems and their applications in reactions that could be adapted for the derivatization of this compound.
| Catalyst System | Ligand/Catalyst Type | Substrate Type | Product Type | Enantioselectivity (ee) |
| Rhodium Complex | (S,S)-f-spiroPhos | α,β-Unsaturated nitriles | Chiral nitriles | Up to 99.7% rsc.org |
| Iridium Complex | ThrePHOX (P,N-ligand) | α,β-Unsaturated nitriles | Saturated nitriles | High |
| ω-Transaminase | PjTA-R6 (Engineered Enzyme) | Aliphatic ketones | Chiral amines | >99% mdpi.com |
| Quaternary Ammonium Salt | Cinchona alkaloid derivatives | Glycine (B1666218) esters | α-Amino acids | Excellent nih.gov |
| Rhodium Complex | (R,R)-Me-DUPHOS | Cyano-substituted olefins | Chiral nitriles | High google.com |
Analytical and Spectroscopic Characterization Methods for Ethyl 6 Cyanohexanoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the ethyl 6-cyanohexanoate molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key chemical shifts (δ) for this compound are observed, indicating the distinct proton groups within the molecule.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct peaks are expected for the carbonyl carbon, the nitrile carbon, the carbons of the ethyl group, and the carbons of the hexanoate (B1226103) chain. libretexts.org Generally, sp³ hybridized carbons absorb between 0 and 90 ppm, while sp² carbons are found between 110 and 220 ppm. libretexts.org Carbonyl carbons are characteristically observed at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160-180 |
| C≡N | 115-125 |
| O-C H₂-CH₃ | 60-70 |
| -CH₂-C≡N | 15-25 |
| -CH₂-CH₂-C≡N | 20-30 |
| -CH₂-CH₂-CH₂-C≡N | 20-30 |
| -CH₂-COOR | 30-40 |
| O-CH₂-C H₃ | 10-20 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. For this compound, key absorptions include a strong band for the carbonyl (C=O) stretch of the ester group, typically found in the range of 1750-1735 cm⁻¹, and a sharp, medium-intensity band for the nitrile (C≡N) stretch around 2250 cm⁻¹. vscht.cz The C-H stretching vibrations of the alkane chain are also visible in the 3000-2850 cm⁻¹ region. vscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| C≡N | Stretch | ~2250 |
| C=O (Ester) | Stretch | 1750-1735 |
| C-O (Ester) | Stretch | 1260-1050 |
| C-H (Alkane) | Stretch | 3000-2850 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound (169.22 g/mol ). nih.gov
Fragmentation patterns provide structural information. For esters, common fragmentation includes the loss of the alkoxy group (-OR). libretexts.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. Predicted collision cross-section (CCS) values can also be calculated for different adducts. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.11756 | 137.8 |
| [M+Na]⁺ | 192.09950 | 147.0 |
| [M+NH₄]⁺ | 187.14410 | 141.5 |
| [M+K]⁺ | 208.07344 | 138.6 |
| [M-H]⁻ | 168.10300 | 129.7 |
| [M+Na-2H]⁻ | 190.08495 | 138.6 |
Source: PubChemLite uni.lu
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC, the volatile this compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the stationary phase. rjptonline.org The separated components then enter the mass spectrometer, which provides mass spectra for identification. rjptonline.org The retention time (the time it takes for the compound to pass through the column) and the mass spectrum are used to identify and quantify this compound. rjptonline.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly for less volatile compounds or for preparative-scale purification. For the analysis of related compounds, such as ethyl 6-(acetyloxy)hexanoate, a reverse-phase (RP) HPLC method can be utilized. sielc.com This typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com Detection is often achieved using a UV detector or, for higher specificity, a mass spectrometer (LC-MS). Chiral HPLC can also be employed for the separation of enantiomers if a chiral center is present in the molecule or its derivatives. google.com
Column Chromatography for Purification
Column chromatography is a fundamental purification technique used to isolate this compound from crude reaction mixtures. Flash column chromatography, which uses pressure to accelerate the solvent flow, is particularly common due to its speed and efficiency.
The process typically involves using silica (B1680970) gel as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is frequently employed, with the polarity being adjusted to optimize the separation of the target compound from impurities. google.comrsc.org For instance, crude products of similar cyano esters are often purified by column chromatography on flash silica gel. google.com In some procedures, an automated flash chromatography system, such as a Biotage apparatus with pre-packed silica cartridges, may be used for purification, often with a gradient elution of ethyl acetate in cyclohexane. acs.orgnih.gov The separation is monitored, and fractions are collected and analyzed to isolate the pure this compound.
Table 1: Typical Column Chromatography Parameters for Purification of Cyano Esters
| Parameter | Description | Common Application |
|---|---|---|
| Stationary Phase | A solid adsorbent through which the mobile phase passes. | Silica Gel (e.g., 200-300 mesh or in pre-packed cartridges). acs.orgrsc.org |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the sample through the column. | Hexane/Ethyl Acetate mixtures (e.g., 1:1 v/v). google.com |
| Cyclohexane/Ethyl Acetate gradients (e.g., 1-6% EtOAc). acs.orgnih.gov |
| Technique | The method of performing the chromatography. | Flash Chromatography (manual or automated). google.comacs.orgrsc.org |
Advanced Analytical Approaches
Beyond standard spectroscopic methods like NMR and IR, several advanced analytical techniques are utilized for a more in-depth characterization of this compound and related compounds. These methods provide high sensitivity, and detailed structural and thermal information.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for separating and identifying volatile and semi-volatile compounds. In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern, allowing for definitive identification. GC-MS has been used to analyze intermediates and byproducts in syntheses involving cyano esters. google.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) are often coupled with HRMS to analyze cyano-containing organic molecules. rsc.org
Tandem Mass Spectrometry (MS-MS): This method involves multiple stages of mass analysis and is used for structural elucidation of complex molecules. It can provide improved sensitivity and selectivity for quantitative analysis, especially in complex matrices. jfda-online.com While not specifically documented for this compound, it is a valuable technique for characterizing minor components and impurities. jfda-online.com
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials. vlp.com.uaresearchgate.net DSC can determine melting points and study curing processes for polymers derived from cyanate (B1221674) esters. vlp.com.ua TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition. researchgate.net These methods are particularly relevant when investigating the potential polymerization or thermal behavior of cyanate esters and related nitrile compounds.
Table 2: Advanced Analytical Techniques for Characterization
| Technique | Information Provided | Application Example |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass-to-charge ratio for identification. google.com | Analysis of reaction mixtures and purity assessment. google.com |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and determination of elemental formula. rsc.org | Unambiguous confirmation of the molecular formula. rsc.org |
| Tandem Mass Spectrometry (MS-MS) | Structural elucidation and sensitive quantitative analysis. jfda-online.com | Quantification of trace components and structural analysis. jfda-online.com |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting point, glass transition, curing). vlp.com.ua | Studying the thermal behavior and curing of related cyanate ester polymers. vlp.com.uaresearchgate.net |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. researchgate.net | Assessing the degradation temperature and char yield of related polymers. researchgate.net |
Computational Chemistry and Modeling of Ethyl 6 Cyanohexanoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to predict the electronic structure and properties of molecules. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. irjweb.comschrodinger.com A smaller gap suggests higher reactivity. irjweb.com
Atomic charge calculations, such as Mulliken charges, provide an estimate of the partial charge on each atom in the molecule. nih.gov This information helps to identify electrophilic (positive) and nucleophilic (negative) sites, which is critical for understanding intermolecular interactions and reaction mechanisms. In ethyl 6-cyanohexanoate, the carbon atom of the nitrile group and the carbonyl carbon of the ester group are expected to carry a partial positive charge, making them susceptible to nucleophilic attack.
Table 1: Illustrative Quantum Chemical Parameters for a Generic Cyanoalkanoate Note: This table presents typical data ranges for educational purposes, as specific values for this compound were not found in the cited literature.
| Parameter | Method | Typical Value | Significance |
|---|---|---|---|
| EHOMO | DFT/B3LYP | -6 to -8 eV | Electron-donating ability nih.gov |
| ELUMO | DFT/B3LYP | -1 to 1 eV | Electron-accepting ability researchgate.net |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 5 to 9 eV | Chemical reactivity, stability irjweb.com |
| Dipole Moment | DFT/B3LYP | 2 to 4 Debye | Molecular polarity |
| Atomic Charge on Nitrile C | Mulliken | +0.1 to +0.3 e | Electrophilic site |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. avogadro.cc It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. researchgate.netchemrxiv.org
For this compound, an MEP map would visually confirm the insights from atomic charge analysis. The most negative potential would be concentrated around the nitrogen atom of the nitrile group and the oxygen atoms of the ester group, corresponding to their lone pairs of electrons. researchgate.net These areas represent the most likely sites for protonation or interaction with positive ions. uni-muenchen.de Conversely, positive potential would be found around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to attack by negatively charged species. chemrxiv.org MEP analysis is a valuable guide for predicting how a molecule will interact with other reactants, catalysts, or biological receptors. chemrxiv.org
Reaction Mechanism Predictions and Validation
Computational chemistry is instrumental in elucidating complex reaction mechanisms, allowing for the study of short-lived intermediates and transition states that are difficult to observe experimentally. sumitomo-chem.co.jprsc.org
DFT is a widely used method for studying the thermodynamics and kinetics of chemical reactions. sumitomo-chem.co.jp By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. nih.gov For example, DFT calculations could be applied to study the hydrolysis of the ester group or the reduction of the nitrile group in this compound.
These studies can determine whether a reaction is exothermic or endothermic and can predict the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. ulpgc.es For instance, in a study of the acid-catalyzed synthesis of ethyl acetate (B1210297), DFT calculations at the B3LYP/6-31G(d,p) level identified the rate-determining step by comparing the energy barriers of each elementary step in the mechanism. nih.gov Similar computational approaches could be used to investigate reactions involving this compound, providing crucial insights for optimizing reaction conditions like temperature and catalyst choice. ulpgc.es
A transition state is the specific molecular configuration at the highest potential energy point along a reaction coordinate, representing the fleeting moment of bond breaking and forming. wikipedia.org Locating the geometry of a transition state is a key goal of computational reaction mechanism studies. rsc.org These structures are first-order saddle points on the potential energy surface, meaning they are an energy minimum in all directions except for one, which corresponds to the reaction coordinate. wikipedia.org
The energy difference between the reactants and the transition state is the energy barrier or activation energy. sumitomo-chem.co.jp A high energy barrier indicates a slow reaction, while a low barrier suggests a faster one. Computational methods can accurately predict the geometries of transition states and their corresponding energy barriers. wayne.edu For example, in a reaction involving this compound, such as a nucleophilic addition to the nitrile group, calculations could reveal the precise bond lengths and angles as the nucleophile approaches and a new bond begins to form. This information provides a detailed, dynamic picture of the chemical transformation. rsc.orgwayne.edu
Table 2: Illustrative Reaction Energetics Data Note: This table is a hypothetical example for a generic reaction, as specific data for this compound were not found in the cited literature.
| Reaction Step | Species | Relative Energy (kcal/mol) | Method |
|---|---|---|---|
| 1 | Reactants | 0.0 | DFT/B3LYP |
| 2 | Transition State 1 (TS1) | +19.6 | DFT/B3LYP nih.gov |
| 3 | Intermediate 1 | -5.2 | DFT/B3LYP |
| 4 | Transition State 2 (TS2) | +15.8 | DFT/B3LYP ulpgc.es |
Molecular Dynamics Simulations (for related compounds)
While quantum mechanics excels at describing electronic properties and reactions of single molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. ebsco.com MD simulations model systems containing many molecules (including solvents) and are particularly useful for understanding the behavior of substances in condensed phases. semanticscholar.org
For compounds related to this compound, such as other long-chain alkyl esters or nitriles, MD simulations can provide insights into their bulk properties and interfacial behavior. nih.gov For example, simulations could model how these molecules arrange themselves at an oil-water interface, which is relevant to applications in surfactants and emulsifiers. semanticscholar.org Coarse-grained MD simulations, which group atoms into larger interacting beads, allow for the study of larger systems over longer timescales, such as the formation of nanoparticles or micelles. nih.gov These simulations can reveal how factors like molecular structure and concentration influence the aggregation and macroscopic properties of these materials, bridging the gap between molecular structure and bulk function. nih.govbris.ac.uk
Predictive Modeling for Synthetic Routes and Selectivity
Predictive modeling, a cornerstone of modern computational chemistry, offers a powerful lens through which to explore and refine the synthesis of molecules like this compound. wikipedia.org This approach utilizes computer simulations to solve complex chemical problems, providing insights that complement and guide experimental work. wikipedia.org By employing methods grounded in theoretical chemistry, researchers can calculate molecular structures and properties, and in some cases, even predict previously unobserved chemical phenomena. wikipedia.org
The synthesis of this compound presents a particular challenge due to its bifunctional nature, containing both an ester and a nitrile group. researchgate.netuni.lu Achieving high selectivity for the desired product while minimizing side reactions is a primary goal. Computational modeling provides a suite of tools to address this challenge by simulating reaction pathways and predicting outcomes under various conditions. numberanalytics.com
Key Computational Techniques and Their Applications:
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. numberanalytics.com In the context of synthesizing nitriles, DFT can be used to study reaction mechanisms, such as the hydration of nitriles to amides or the cyclization of α-amino nitriles. rsc.orgnih.govresearchgate.net By calculating the Gibbs free energy barriers of different reaction pathways, DFT can help identify the most favorable route and understand the role of catalysts in enhancing reaction rates and selectivity. nih.gov For instance, DFT studies can elucidate how a catalyst acts as a Lewis base to increase the nucleophilicity of a reaction site. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the physical movements of atoms and molecules over time. numberanalytics.com This can be particularly useful for understanding the behavior of bifunctional catalysts and how they interact with substrates at an atomic level. numberanalytics.com
Machine Learning (ML): The application of machine learning in chemistry is a rapidly growing field. researchgate.netbeilstein-journals.orgmdpi.com ML models can be trained on large datasets of chemical reactions to predict outcomes, including reaction yields and the optimal conditions for a given synthesis. researchgate.netbeilstein-journals.org These models can identify complex patterns that might not be apparent from theoretical calculations alone. researchgate.net For the synthesis of this compound, ML could be employed to predict the ideal catalyst, solvent, and temperature to maximize yield and selectivity. beilstein-journals.org While challenges in data quality and availability exist, the integration of ML with high-throughput experimentation holds significant promise for accelerating the discovery of novel and efficient synthetic routes. beilstein-journals.orgacs.org
Predictive Modeling in Action: A Hypothetical Case Study
To illustrate the power of these predictive tools, consider the following hypothetical data from computational studies aimed at optimizing the synthesis of this compound.
| Synthetic Route | Catalyst/Reagent | Computational Method | Predicted Yield (%) | Predicted Selectivity (%) | Key Insight |
| Nucleophilic substitution of ethyl 6-halo-hexanoate | Cyanide source | DFT | 88 | 95 | Favorable energy barriers for direct displacement. |
| Catalytic cyanation of an appropriate precursor | Transition metal complex | DFT/MD | 92 | 98 | Catalyst design minimizes side reactions by stabilizing the desired transition state. |
| Biocatalytic synthesis | Nitrilase enzyme | QM/MM | 95 | >99 | Enzyme active site provides high stereoselectivity and regioselectivity. |
This table is for illustrative purposes and does not represent actual experimental data.
By comparing the predicted outcomes of different synthetic strategies, chemists can make more informed decisions about which routes to pursue in the laboratory. This in silico screening process can significantly reduce the time and resources required for experimental optimization. The insights gained from such computational studies are invaluable for the rational design of efficient and selective syntheses of important chemical compounds. nih.gov
Applications in Advanced Organic Synthesis
Precursor in Complex Molecule Synthesis
As an intermediate, ethyl 6-cyanohexanoate provides a carbon skeleton that can be elaborated into more complex structures, finding use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
While structurally similar compounds like (S)-ethyl 3-cyano-5-methylhexanoate are well-documented as key precursors in the manufacture of the GABA analogue Pregabalin (B1679071) nih.gov, this compound and its derivatives serve as intermediates for other classes of therapeutic agents. A notable example is found in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. A closely related compound, (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate, is a key intermediate in the synthesis of these complex pharmaceuticals. google.com The synthesis of this intermediate highlights the utility of the cyanohexanoate scaffold in building the core structures required for potent pharmaceutical activity. google.com
| Intermediate Compound | Therapeutic Target/Class | Source |
| (S)-ethyl 3-cyano-5-methylhexanoate | Pregabalin Precursor | nih.gov |
| (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate | HMG-CoA Reductase Inhibitor Intermediate | google.com |
In the field of agrochemicals, molecules with diverse functional groups are required to create effective herbicides, pesticides, and fungicides. Although specific, large-scale applications of this compound in commercial agrochemicals are not widely documented in public literature, its structure makes it a prime candidate for a synthetic building block. The nitrile and ester groups are common moieties in agrochemical compounds. For instance, other versatile intermediates like ethyl bromoacetate (B1195939) are extensively used to produce herbicides and fungicides by enabling the attachment of various functional groups. rockchemicalsinc.com Similarly, mercaptans are key raw materials for certain agrochemical syntheses. arkema.com The reactivity of this compound allows for the potential introduction of an amino or carboxylic acid functionality, making it a useful, albeit not commonly cited, intermediate for creating novel active ingredients in crop protection.
Role in Polymer and Material Science Research
The ability of this compound to be converted into bifunctional monomers makes it a compound of interest in polymer science. Both the nitrile and ester ends of the molecule can be transformed to create monomers suitable for polymerization.
This compound is a direct precursor to 7-aminoheptanoic acid, the monomer used in the production of Nylon-7. The synthesis involves two key steps:
Reduction of the Nitrile: The nitrile group (-C≡N) is catalytically hydrogenated to form a primary amine (-CH₂NH₂), yielding ethyl 7-aminoheptanoate.
Hydrolysis of the Ester: The resulting ethyl ester is hydrolyzed to a carboxylic acid (-COOH), producing 7-aminoheptanoic acid.
This monomer, containing both an amine and a carboxylic acid group, undergoes polycondensation to form the polyamide Nylon-7. While related monomers are used for other nylons, such as ε-caprolactam for Nylon-6 google.comnih.gov, 7-aminoheptanoic acid specifically yields Nylon-7, a specialty polyamide with distinct properties.
| Precursor | Monomer | Resulting Polymer |
| This compound | 7-Aminoheptanoic Acid | Nylon-7 |
| ε-Caprolactam | ε-Caprolactam (via ring-opening) | Nylon-6 |
While not a widely documented application, the functional groups of this compound present theoretical possibilities for its use as a functionalizing agent for polymeric materials. For instance, in the field of pressure-sensitive adhesives (PSAs), properties are often tailored by modifying the polymer backbone with specific functional monomers or additives. basf.commdpi.com Ethylene copolymers are used in hot-melt PSAs to enhance adhesion to difficult substrates. specialchem.com The nitrile group of this compound could potentially be used to impart specific properties to a polymer backbone. For example, the nitrile could be partially or fully hydrolyzed to amides or carboxylic acids, which could enhance adhesion to polar surfaces or provide sites for cross-linking. Furthermore, nitriles can be converted to amidoximes, which are known to act as powerful chelating agents, a property useful in specialized applications. google.comgoogle.com Although direct use in commercial PSAs is not established, its chemical nature offers a route for creating functional polymers with tailored properties for advanced material applications.
Asymmetric Synthesis of Chiral Compounds
Enantioselective Routes to Amino Acid Derivatives
Extensive research into the applications of this compound has not yielded established protocols for its direct use in the enantioselective synthesis of amino acid derivatives. The chemical structure of this compound, characterized by a six-carbon chain with a terminal nitrile group and an ethyl ester group, does not lend itself to direct application in common asymmetric methodologies for amino acid synthesis.
Key methods in the asymmetric synthesis of amino acids, such as the Strecker synthesis, alkylation of chiral glycine (B1666218) enolate equivalents, or asymmetric hydrogenation of dehydroamino acid precursors, typically require starting materials with specific functionalities positioned to induce chirality. For instance, the synthesis of α-amino acids necessitates functional groups on or adjacent to the α-carbon to facilitate the stereoselective introduction of the amino group.
While there is a vast body of literature on the synthesis of chiral β-amino acids through methods like copper-catalyzed hydroamination of α,β-unsaturated esters, these reactions require an alkene functionality in conjugation with the carbonyl group, which is absent in the saturated backbone of this compound. nih.gov Similarly, other advanced methods, including those utilizing chiral nickel(II) complexes or organocatalysis for the synthesis of unnatural amino acids, start from precursors like glycine derivatives or α-keto esters, which are structurally distinct from this compound. nih.govnih.govbeilstein-journals.org
No peer-reviewed studies or patents were found that describe the conversion of this compound into a chiral amino acid derivative through an enantioselective process. The distance between the nitrile and ester functional groups in this compound makes it an unlikely substrate for intramolecular reactions designed to create the stereocenter required for a chiral amino acid.
Future research could potentially explore multi-step synthetic pathways to transform this compound into a suitable precursor for asymmetric amino acid synthesis, but as of the current body of scientific literature, no such applications have been reported.
Environmental and Sustainable Chemistry Perspectives
Green Synthetic Pathways Development
Traditional chemical synthesis routes often rely on harsh conditions and hazardous reagents. In contrast, the development of green synthetic pathways for ethyl 6-cyanohexanoate and its parent compound, adipic acid, is an active area of research. These efforts are focused on utilizing renewable feedstocks, employing environmentally benign catalysts, and reducing energy consumption. scilit.comnih.gov
One promising approach involves the use of biomass-derived platform molecules. scilit.comnih.gov For instance, sugars and vegetable oils can be converted into precursors for adipic acid through a combination of biocatalysis and chemocatalysis. scilit.com The biological conversion of substrates like glucose into intermediates that can then be chemically transformed into adipic acid or its derivatives represents a significant step away from petroleum-based feedstocks. unigoa.ac.in
Catalysis plays a pivotal role in these green pathways. Researchers have explored various catalytic systems to improve the efficiency and selectivity of the synthesis. For example, the oxidation of cyclohexene (B86901) using hydrogen peroxide as a clean oxidant, catalyzed by sodium tungstate (B81510) in a microemulsion system, provides a greener route to adipic acid. core.ac.uk This method avoids the use of nitric acid, which is common in traditional processes and leads to the emission of nitrous oxide (N₂O), a potent greenhouse gas. unigoa.ac.incore.ac.uk Other catalytic systems being investigated include the use of supported catalysts and molecular sieves with hydrogen peroxide. magtech.com.cn The development of efficient catalysts for the hydrogenation of fatty acid esters and the cyanation of alkenes and esters also contributes to more sustainable synthetic routes. nih.govresearchgate.netacs.orgccspublishing.org.cn
A patented green and efficient synthesis method for pregabalin (B1679071) highlights a relevant pathway involving the cyanation of a hexenoic acid ester to form (S)-5-methyl-3-cyanohexanoate, a structurally similar compound. google.com This process emphasizes the use of readily available raw materials, mild process conditions, and high reaction yields with minimal environmental pollution. google.com Such innovations in related syntheses provide a blueprint for developing greener methods for producing this compound.
Atom Economy and Waste Minimization in this compound Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. greenchemistry-toolkit.orgrsc.org It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. studypulse.au A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation. greenchemistry-toolkit.org
The production of this compound can be analyzed through the lens of atom economy to evaluate its sustainability. A hypothetical, yet plausible, addition reaction for its synthesis would be the hydrocyanation of ethyl hex-5-enoate. Addition reactions are inherently more atom-economical as they involve the combination of all reactant atoms into a single product. rsc.org
Illustrative Atom Economy Calculation:
Consider the addition reaction: Ethyl hex-5-enoate + Hydrogen Cyanide → this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl hex-5-enoate | C₈H₁₄O₂ | 142.19 |
| Hydrogen Cyanide | HCN | 27.03 |
| Total Reactants | 169.22 | |
| This compound | C₉H₁₅NO₂ | 169.22 nih.gov |
| Desired Product | 169.22 |
Beyond atom economy, other metrics like the Environmental (E) factor and Process Mass Intensity (PMI) provide a more comprehensive assessment of waste. greenchemistry-toolkit.orgresearchgate.net The E-factor is the ratio of the total mass of waste to the mass of the product, while PMI considers the total mass of all materials (including water, solvents, and catalysts) used to produce a certain mass of product. greenchemistry-toolkit.orgresearchgate.net The goal in green synthesis is to achieve a high atom economy and low E-factor and PMI, signifying a process with minimal waste and high efficiency. greenchemistry-toolkit.org
Bioremediation Potential of Related Compounds
Nitrile compounds, characterized by the -C≡N functional group, can be toxic and persist in the environment if released through industrial effluents. openbiotechnologyjournal.comnih.gov Bioremediation offers an environmentally friendly and cost-effective approach to detoxify nitrile-contaminated soil and water. tandfonline.com This process utilizes microorganisms that can metabolize nitriles, converting them into less harmful substances. nih.govtandfonline.com
The microbial degradation of nitriles typically proceeds through one of two main enzymatic pathways. tandfonline.com The first involves a two-step process catalyzed by nitrile hydratase and amidase, which converts the nitrile to an amide and then to a carboxylic acid and ammonia (B1221849). tandfonline.com The second pathway utilizes a nitrilase enzyme to directly hydrolyze the nitrile to a carboxylic acid and ammonia. openbiotechnologyjournal.com These enzymes have been identified in a variety of bacteria, including species of Rhodococcus, Pseudomonas, Corynebacterium, and Bacillus. tandfonline.comnih.gov
Research has demonstrated the effectiveness of these microorganisms in degrading various nitrile compounds. For example, Pseudomonas aeruginosa has shown high efficiency in breaking down acrylonitrile (B1666552) into acrylamide (B121943) and subsequently to acrylic acid and ammonia. tandfonline.com The enzymes responsible, particularly nitrilases, are of significant industrial interest not only for bioremediation but also for their role in green chemistry syntheses, such as the production of organic acids. openbiotechnologyjournal.com
Given that this compound is a nitrile-containing compound, it is plausible that microorganisms with nitrilase or nitrile hydratase activity could play a role in its biodegradation. The development of plant growth-promoting rhizobacteria (PGPR) with nitrilase activity is being explored as a potential solution for the remediation of nitrile pollution in agricultural soils. nih.gov The ability of these bacteria to degrade nitriles and convert them into beneficial compounds highlights the potential for natural systems to mitigate the environmental impact of such chemicals. nih.govd-nb.info
Biological Activity and Mechanistic Interrogations Non Clinical Focus
Enzyme Substrate Specificity Studies
The enzymatic conversion of ethyl 6-cyanohexanoate can proceed via two main pathways: hydrolysis of the ester linkage or transformation of the nitrile group. The specificity of enzymes for such a substrate is crucial in determining its metabolic fate.
Lipases (E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds. The substrate specificity of lipases is influenced by the structure of both the acyl and alcohol portions of the ester. For linear aliphatic esters like this compound, the chain length can affect the rate of hydrolysis. Generally, lipases exhibit broad substrate specificity but can show preferences for certain chain lengths. For instance, studies on various microbial lipases have demonstrated differing activities towards a range of aliphatic esters. While direct data on this compound is limited, information on related compounds provides insight. For example, the lipase (B570770) from Candida antarctica B (CALB) is known for its high efficiency in the hydrolysis and synthesis of a wide variety of esters. researchgate.net Research on the enzymatic resolution of related compounds, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, has shown that engineered lipases can be developed to exhibit high activity and enantioselectivity, indicating that the basic structure of a cyano-substituted hexanoate (B1226103) is accessible to the active site of these enzymes. nih.gov
Nitrilases (E.C. 3.5.5.1) and nitrile hydratases (E.C. 4.2.1.84) are enzymes that catabolize nitriles. Nitrilases directly hydrolyze the nitrile to a carboxylic acid and ammonia (B1221849), whereas nitrile hydratases convert the nitrile to an amide, which is then typically hydrolyzed to a carboxylic acid by an amidase. nih.govd-nb.info The substrate specificity of nitrilases is diverse, with different enzymes favoring aromatic, aliphatic, or arylacetonitriles. d-nb.info Microbial screening studies have identified various bacterial and yeast strains with the ability to hydrolyze aliphatic dinitriles like adiponitrile (B1665535), which is structurally related to this compound. journals.co.za The metabolism of aliphatic nitriles has been observed in various microorganisms, including strains of Rhodococcus, Pseudomonas, Bacillus, and Candida. journals.co.zaacs.org A strain of Candida famata has been shown to utilize a range of aliphatic nitriles as a sole nitrogen source, indicating the presence of a nitrile-metabolizing enzymatic system. oup.com
The following interactive table summarizes the substrate specificity of lipases and nitrilases based on studies of related compounds.
| Enzyme Class | Enzyme Source (Example) | Substrate Class | Observed Specificity/Activity | Reference |
|---|---|---|---|---|
| Lipase | Candida antarctica B (CALB) | Various esters | Broad substrate specificity, high efficiency in hydrolysis and synthesis. | researchgate.net |
| Lipase | Engineered Thermomyces lanuginosus lipase | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Improved specific activity and high enantioselectivity after mutation. | nih.gov |
| Nitrilase | Rhodococcus rhodochrous | Aliphatic and aromatic nitriles | Broad substrate range, including dinitriles. | journals.co.za |
| Nitrile Hydratase/Amidase | Candida famata | Aliphatic nitriles (e.g., acetonitrile, butyronitrile) | Ability to utilize as a nitrogen source, suggesting intracellular nitrile hydratase and amidase activity. | oup.com |
Interactions with Biomolecular Systems (e.g., DNA binding studies of related compounds)
The interaction of small organic molecules with biomolecular systems such as proteins and nucleic acids is a key aspect of their biological activity. For this compound, such interactions would be dictated by its chemical structure, which includes a flexible aliphatic chain, an ester group, and a nitrile group.
The nitrile moiety is of particular interest in its potential interactions with proteins. The carbon-nitrogen triple bond creates a linearly arranged, polar functional group. nih.gov This polarity allows the nitrogen atom, with its lone pair of electrons, to act as a hydrogen bond acceptor. nih.govresearchgate.net Studies of various nitrile-containing compounds have shown that this group can form hydrogen bonds with backbone amides or side-chain residues in the active sites of enzymes. researchgate.net In addition to hydrogen bonding, the nitrile group can participate in hydrophobic interactions within protein binding pockets. nih.gov
While direct DNA binding studies of this compound have not been reported, the principles of small molecule-DNA interactions can be considered for related structural motifs. Small molecules can interact with DNA through intercalation, groove binding, or electrostatic interactions. For a molecule like this compound, which lacks a planar aromatic system typically required for intercalation, binding would more likely occur in the minor or major grooves of the DNA double helix. caltech.edu The flexible aliphatic chain could allow the molecule to conform to the curvature of the DNA grooves. The ester and nitrile groups could potentially form hydrogen bonds with the functional groups of the nucleotide bases or the phosphate (B84403) backbone. However, without experimental data, these potential interactions remain speculative. Studies on other small, non-intercalating molecules have shown that a combination of van der Waals forces and hydrogen bonds contributes to their binding affinity and specificity for DNA. caltech.edu
Investigations into Cellular Pathways in Non-Human Systems
Investigations into the effects of aliphatic nitriles and esters on cellular pathways in non-human systems, such as bacteria and yeast, provide a framework for understanding the potential metabolic impact of this compound.
In microorganisms, the metabolism of aliphatic nitriles is a detoxification pathway that can also serve to provide a source of carbon and nitrogen. nih.govoup.com The primary route of metabolism involves the enzymatic hydrolysis of the nitrile. As mentioned previously, this can occur via a one-step reaction catalyzed by a nitrilase to produce a carboxylic acid (6-ethoxycarbonylhexanoic acid from this compound) and ammonia. d-nb.info Alternatively, a two-step pathway involving a nitrile hydratase and an amidase would first yield the corresponding amide (ethyl 6-amidohexanoate) and then the carboxylic acid. oup.com The resulting carboxylic acid ester can then be further metabolized. The hydrolysis of the ethyl ester group by cellular esterases would yield 6-cyanohexanoic acid and ethanol (B145695).
The metabolic breakdown of this compound would therefore likely lead to the formation of adipic acid (after hydrolysis of both the nitrile and ester groups) and ethanol. These metabolites can then enter central metabolic pathways. For example, in many bacteria, fatty acids are degraded through the β-oxidation pathway to produce acetyl-CoA, which can then enter the Krebs cycle. nih.gov Ethanol can be oxidized to acetaldehyde (B116499) and then to acetate (B1210297), which can also be converted to acetyl-CoA.
A notable aspect of the metabolism of some bacterial species is the "acetate switch," a phenomenon where acetate is initially produced and secreted during rapid growth, leading to acidification of the environment. elifesciences.org Once other preferable carbon sources are depleted, the bacteria switch to consuming the acetate. elifesciences.org The metabolism of the ethyl ester portion of this compound to ethanol and subsequently to acetate could potentially influence such metabolic pathways in bacteria.
Furthermore, the metabolism of nitriles can lead to the release of cyanide, although this is more commonly associated with α-hydroxynitriles. nih.gov The released cyanide is highly toxic as it inhibits cellular respiration by binding to cytochrome c oxidase in the electron transport chain. nih.gov However, many microorganisms possess cyanide detoxification mechanisms, such as the conversion of cyanide to the less toxic thiocyanate, or its incorporation into amino acids. researchgate.net In the context of a simple aliphatic nitrile like this compound, the direct release of cyanide is considered less likely than enzymatic hydrolysis of the nitrile group. core.ac.uk
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
The synthesis of C6-based linear bifunctional compounds like ethyl 6-cyanohexanoate is a field ripe for innovation, with a significant push towards greener and more efficient processes.
Future research will likely focus on moving away from traditional synthetic routes, which can involve harsh conditions or toxic reagents. One promising area is the use of alternative media, such as near-critical water. Research has demonstrated the synthesis of related compounds like ethyl-6-aminohexanoate from caprolactam and ethanol (B145695) in near-critical water, a process that is both non-toxic and can produce high yields. researchgate.netscribd.com This methodology could be further optimized for the direct and high-yield synthesis of this compound.
Another key direction is the utilization of renewable biomass as a starting material. The development of green methods to produce platform molecules from biomass, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), opens new pathways for synthesizing compounds like hexamethylene-1,6-dicarbamate. rsc.org Similar bio-based routes could be envisioned for adipic acid derivatives, which are precursors to this compound. This approach aligns with the growing demand for sustainable chemical production.
Furthermore, exploring novel reaction pathways is crucial. For instance, the cyanation of halo-substituted esters is a common method. Future studies could investigate more efficient cyanation agents and reaction conditions. Research has shown that bromo-substituted esters react faster than their chloro counterparts, indicating that the choice of starting material is a critical parameter for optimization.
| Synthetic Approach | Potential Advantages | Research Focus |
| Near-Critical Water Synthesis | Non-toxic, high yields, reduced waste | Optimization for direct synthesis of this compound. |
| Biomass-derived Precursors | Sustainable, reduces reliance on fossil fuels | Development of catalytic pathways from bio-based platform molecules. |
| Advanced Halide Substitution | Improved reaction kinetics and yields | Investigation of novel cyanation agents and optimization of reaction conditions. |
Development of Highly Selective Catalytic Systems
The efficiency and selectivity of chemical transformations are heavily dependent on the catalytic system employed. For the synthesis and subsequent reactions of this compound, the development of highly selective catalysts is a primary objective.
Current research has shown that catalysts like tin(II) chloride (SnCl₂) can effectively promote the synthesis of related amino esters in near-critical water. researchgate.net Future work should explore a wider range of Lewis acid and other types of catalysts to improve the yield and selectivity specifically for this compound. The goal is to develop catalysts that are not only highly active but also reusable, cost-effective, and environmentally benign.
Moreover, the field of selective catalytic reduction (SCR) offers insights into catalyst design. johnzink.com While typically applied to NOx reduction, the principles of designing catalysts with high efficiency and durability can be adapted. johnzink.com For instance, the use of manganese-based oxides has shown promise in low-temperature SCR, and similar metal oxide catalysts could be investigated for their activity in the synthesis and transformation of nitriles. mdpi.com
Future research should also focus on chiral catalytic systems. Given that many biologically active molecules are chiral, the development of catalysts that can induce stereoselectivity in reactions involving this compound or its derivatives is of significant interest. This is particularly relevant for its application in pharmaceutical synthesis, such as in the production of statins where specific stereoisomers are required.
| Catalyst Type | Research Goal | Potential Impact |
| Novel Lewis Acids/Metal Oxides | Increase yield and selectivity in synthesis. | More efficient and sustainable production processes. |
| Heterogeneous Catalysts | Develop reusable and robust catalytic systems. | Reduced production costs and environmental footprint. |
| Chiral Catalysts | Enable stereoselective transformations. | Access to enantiomerically pure pharmaceutical intermediates. |
Expansion of Application Scope in Organic Synthesis
This compound is a versatile building block due to its two reactive functional groups: the ester and the nitrile. Future research is expected to significantly broaden its applications in organic synthesis.
The nitrile group can be hydrolyzed to a carboxylic acid, yielding adipic acid, or reduced to an amine, forming an amino ester. These transformations make it a valuable intermediate for the synthesis of polyamides and other polymers. Further investigation into polymerization reactions using this compound derivatives could lead to new materials with tailored properties.
In the pharmaceutical industry, derivatives of 6-cyanohexanoic acid are already used as intermediates. For example, related chiral hydroxy nitriles are key intermediates in the synthesis of cholesterol-lowering drugs like Rosuvastatin. Future research will likely explore the use of this compound in the synthesis of a wider range of therapeutic agents. Its bifunctional nature allows for the construction of complex molecular architectures.
Additionally, the cyano group can participate in various carbon-carbon bond-forming reactions. Palladium-catalyzed reactions, for instance, could potentially involve this compound as a substrate, although initial studies have shown challenges. researchgate.net Overcoming these hurdles through the development of new catalytic systems could unlock novel synthetic transformations and expand its utility in creating complex organic molecules.
| Application Area | Potential Use | Future Research Direction |
| Polymer Chemistry | Monomer for polyamides and polyesters. | Development of novel polymers with specific thermal and mechanical properties. |
| Pharmaceutical Synthesis | Intermediate for active pharmaceutical ingredients (APIs). | Synthesis of new drug candidates and complex natural products. |
| Fine Chemicals | Building block for specialty chemicals. | Exploration of new C-C and C-N bond-forming reactions. |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new synthetic routes. Future research will increasingly rely on advanced analytical and computational tools to elucidate these mechanisms.
Kinetic studies, such as those performed for the formation of ethyl-6-aminohexanoate in near-critical water, provide valuable data on reaction rates and activation energies. researchgate.netscribd.com Similar detailed kinetic analyses for the synthesis and key transformations of this compound are needed. This includes investigating the influence of various parameters like temperature, pressure, and catalyst concentration on the reaction pathway.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role. DFT can be used to model reaction intermediates and transition states, providing insights into reaction pathways at the molecular level. mdpi.com Such studies can help to explain the observed selectivity of catalytic systems and guide the design of more efficient catalysts. For example, understanding the adsorption and activation of the nitrile and ester groups on a catalyst surface can lead to catalysts that favor a desired reaction outcome.
The proposed mechanism for the reaction between caprolactam and ethanol in near-critical water suggests the formation of several intermediates. scribd.com Advanced spectroscopic techniques, such as in-situ infrared spectroscopy or nuclear magnetic resonance (NMR), could be employed to directly observe these transient species, providing experimental validation for proposed mechanisms.
| Investigation Method | Research Goal | Expected Outcome |
| Kinetic Studies | Determine reaction rates and activation energies. | Optimization of reaction conditions for improved efficiency. |
| Computational Modeling (DFT) | Elucidate reaction pathways and transition states. | Rational design of new, highly selective catalysts. |
| In-situ Spectroscopy | Detect and characterize reaction intermediates. | Experimental validation of proposed reaction mechanisms. |
Q & A
Basic: What are the standard synthetic routes for Ethyl 6-cyanohexanoate, and how can reaction efficiency be quantified?
Methodological Answer:
The primary synthesis involves nucleophilic displacement of a halogen atom in ethyl 6-chlorohexanoate using sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 95–100°C for 1 hour, yielding ~90% product . Efficiency is quantified via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure conversion rates, purity, and byproduct formation. Key parameters include reaction time, solvent polarity (DMSO enhances cyanide nucleophilicity), and stoichiometric ratios.
Advanced: How can reaction conditions be optimized to minimize byproducts like acrylonitrile or NaCl residues? Methodological Answer: Byproduct formation (e.g., acrylonitrile via elimination) can be reduced by controlling temperature (<100°C) and using aprotic solvents with low basicity. Kinetic studies (e.g., monitoring via FT-IR or NMR) can identify intermediate stages where elimination dominates. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) removes NaCl and organic byproducts .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR : H NMR confirms ester (-COOCHCH, δ 4.1–4.3 ppm) and nitrile (-CN, δ 2.3–2.6 ppm for adjacent CH) groups.
- IR : Peaks at ~2240 cm (C≡N stretch) and ~1740 cm (ester C=O) validate functional groups .
- Mass Spectrometry : Molecular ion [M] at m/z 169 (CHNO) confirms molecular weight .
Advanced: How to resolve discrepancies in spectroscopic data between synthesized batches? Methodological Answer: Contradictions may arise from stereochemical impurities or solvent residues. Use deuterated solvents for NMR to avoid overlap. Cross-validate with X-ray crystallography for absolute configuration or employ 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare retention times in HPLC with authentic standards .
Basic: What are the key stability considerations for this compound during storage?
Methodological Answer:
The compound is prone to hydrolysis in humid conditions due to its ester and nitrile groups. Store under inert gas (N/Ar) at 4°C in amber vials. Monitor degradation via periodic HPLC analysis (e.g., detecting 6-cyanohexanoic acid as a hydrolysis product) .
Advanced: How to design accelerated stability studies to predict shelf-life under varying pH and temperature? Methodological Answer: Use Arrhenius kinetics: incubate samples at 40°C, 60°C, and 80°C under controlled humidity (e.g., 75% RH). Analyze degradation products via LC-MS and model rate constants to extrapolate shelf-life at 25°C. Include buffer systems (pH 3–9) to assess pH-dependent hydrolysis .
Basic: How does this compound compare structurally and reactively to its analogs (e.g., ethyl 6-nitrohexanoate)?
Methodological Answer:
The nitrile group (-CN) is less electrophilic than a nitro group (-NO), reducing reactivity in nucleophilic substitutions. Comparative studies using Hammett constants (σ for -CN = +0.56 vs. σ for -NO = +1.27) predict electronic effects on reaction rates. Solubility differences (logP: ~1.8 for cyano vs. ~1.2 for nitro analogs) influence bioavailability .
Advanced: What computational methods can predict reactivity differences between this compound and its halogenated analogs? Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. Compare activation energies for reactions like nucleophilic substitution or reduction to identify electronic and steric barriers .
Basic: What in vitro assays are suitable for screening this compound’s biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC/MBC) against E. coli or S. aureus.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC.
- Enzyme Inhibition : Fluorescence-based assays (e.g., esterase activity) .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound? Methodological Answer: Synthesize derivatives with modified ester chains (e.g., methyl, propyl) or substituted nitriles. Test bioactivity and correlate with steric/electronic parameters (e.g., Hansch analysis). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; nitriles can release cyanide in vivo. Emergency measures: rinse skin with water, administer amyl nitrite if cyanide poisoning is suspected. Document LD and LC from SDS .
Advanced: How to design waste disposal protocols for cyanide-containing byproducts? Methodological Answer: Treat waste with alkaline hypochlorite (NaOCl, pH >10) to oxidize cyanides to less toxic cyanate. Validate via ion-selective electrode (ISE) or colorimetric tests (e.g., Prussian blue method) to confirm complete degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
